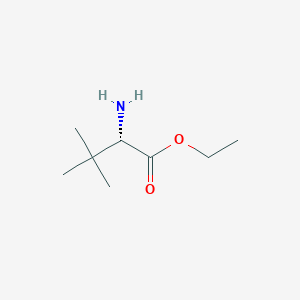

ethyl (2S)-2-amino-3,3-dimethylbutanoate

Description

Properties

IUPAC Name |

ethyl (2S)-2-amino-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-11-7(10)6(9)8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYMZVGPERHWSO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, L-tert-leucine (1 eq) is dissolved in anhydrous ethanol, followed by the dropwise addition of thionyl chloride (5 eq) at 0°C. The mixture is heated to 80°C for 12–18 hours, during which the carboxylic acid is converted to the corresponding ethyl ester. Thionyl chloride serves a dual role: it protonates the amino group to prevent side reactions and generates HCl in situ, which catalyzes the esterification. The reaction proceeds via the formation of an intermediate acyl chloride, which reacts with ethanol to yield the ester.

Yield and Purification

This method typically achieves a yield of 69% after purification. Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is washed with petroleum ether to remove unreacted starting materials. The final product is obtained as a white solid, characterized by ¹H NMR (DMSO-d₆, 400 MHz): δ 1.00 (s, 9H, C(CH₃)₃), 1.23 (m, 3H, CH₂CH₃), 3.68 (s, 1H, CH), 4.20 (m, 2H, OCH₂), and 8.47 (m, 3H, NH₃⁺).

Table 1: Key Parameters for Direct Esterification

| Parameter | Value |

|---|---|

| Temperature | 0°C (initial), 80°C (reflux) |

| Reaction Time | 18 hours |

| Molar Ratio (SOCl₂) | 5 equivalents |

| Solvent | Anhydrous ethanol |

| Yield | 69% |

Microbial Catalysis and Enzymatic Approaches

While chemical methods dominate industrial production, microbial catalysis offers an environmentally sustainable alternative. Patent CN101886096B describes the use of nitrile hydratase enzymes from Rhodococcus qingshengii and Nocardia globerula to convert nitriles to amides. Although this patent focuses on 2-amino-2,3-dimethylbutyramide synthesis, the enzymatic framework could theoretically be adapted for ester production.

Feasibility for Ester Synthesis

Nitrile hydratase catalyzes the hydration of nitriles to amides under mild conditions (pH 6.0–10.0, 20–40°C). To produce this compound, a two-step process might involve:

-

Enzymatic Hydrolysis : Conversion of 2-amino-3,3-dimethylbutyronitrile to the corresponding acid using a nitrilase enzyme.

-

Esterification : Chemical or enzymatic esterification of the acid with ethanol.

However, no direct enzymatic esterification methods for this compound have been reported, highlighting a gap in current biocatalytic research.

Table 2: Comparative Analysis of Chemical vs. Microbial Methods

| Parameter | Chemical Esterification | Microbial Catalysis |

|---|---|---|

| Temperature | 80°C | 20–40°C |

| Reaction Time | 18 hours | 24–48 hours |

| Environmental Impact | High (SOCl₂ waste) | Low (aqueous conditions) |

| Scalability | Industrial-scale proven | Limited to lab-scale |

Peptide Coupling and Protecting Group Strategies

Advanced synthetic routes employ peptide coupling reagents to activate the carboxylic acid moiety of L-tert-leucine before esterification. A protocol from DivA-Portal demonstrates the use of TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (TEA) to facilitate amide bond formation. While this method targets indazole-carboxamide derivatives, its principles can be extrapolated to ester synthesis.

Mechanistic Insights

TBTU activates the carboxylic acid as an unstable acyloxyphosphonium intermediate, which reacts with ethanol to form the ester. This approach avoids the corrosive conditions of thionyl chloride but requires stoichiometric amounts of coupling reagent, increasing costs.

Optimization Considerations

-

Solvent Selection : Acetonitrile (ACN) or dimethylformamide (DMF) enhances reagent solubility.

-

Stoichiometry : A 1.5:1 molar ratio of TBTU to L-tert-leucine ensures complete activation.

-

Purification : Column chromatography with dichloromethane/methanol (95:5) effectively isolates the product.

Industrial-Scale Production Challenges

Cost and Efficiency

The direct esterification method remains the most cost-effective for large-scale production, despite its reliance on thionyl chloride. Alternatives like enzymatic routes face hurdles in catalyst stability and substrate specificity.

Environmental Regulations

Waste management of thionyl chloride byproducts (HCl and SO₂) necessitates stringent containment systems. Emerging regulations may incentivize adoption of greener methods, such as immobilized nitrilase enzymes.

Scientific Research Applications

Ethyl (2S)-2-amino-3,3-dimethylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-amino-3,3-dimethylbutanoate involves its interaction with biological molecules such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can influence various biochemical pathways, including those involved in amino acid metabolism and transport.

Comparison with Similar Compounds

Methyl Ester Analog: Methyl (2S)-2-Amino-3,3-dimethylbutanoate Hydrochloride

- Structure: The methyl ester (CAS: 63038-27-7) replaces the ethyl group with a methyl, resulting in the formula C₇H₁₅NO₂·HCl (MW: 181.66 g/mol) .

- Properties : Smaller ester groups reduce lipophilicity compared to the ethyl derivative. The hydrochloride salt enhances water solubility, making it preferable for solid-phase peptide synthesis .

- Synthesis: Prepared via HCl-mediated deprotection of Boc-protected intermediates, similar to ethyl ester synthesis but with methanol instead of ethanol .

Linear vs. Branched Esters

- Ethyl 2-Aminobutanoate: A linear analog (CAS: N/A) lacks the 3,3-dimethyl group, reducing steric hindrance and increasing reactivity in nucleophilic substitutions. This structural simplicity lowers melting points and improves solubility in polar solvents .

- Ethyl 3-Methyl-2-aminobutanoate: Introduces a single methyl branch, offering intermediate steric effects between linear and 3,3-dimethyl analogs. Such derivatives are less common in chiral synthesis due to reduced enantioselectivity .

Protected Derivatives

- Boc-Protected tert-Leucine Esters: For example, tert-butyl (2S)-2-amino-3,3-dimethylbutanoate (CAS: 119483-45-3) incorporates a tert-butoxycarbonyl (Boc) group. This protection stabilizes the amine during synthesis, enabling selective deprotection in multi-step reactions. The Boc group increases molecular weight (223.74 g/mol) and hydrophobicity .

- RM-5061 and RM-5064 : These hydrochloride salts () feature thiazole-carbamoyl-phenyl moieties. The added aromatic rings and electronegative substituents (e.g., nitro or chloro groups) enhance binding to biological targets, making them potent drug candidates .

Hydrochloride Salts vs. Free Bases

- Solubility: Hydrochloride salts (e.g., this compound HCl) exhibit higher aqueous solubility than free bases, critical for pharmacokinetics. For instance, the hydrochloride form dissolves readily in methanol or DMSO for drug formulation .

- Stability : Salts are less prone to oxidation but may hydrolyze under basic conditions. Free bases require inert storage atmospheres but offer flexibility in organic reactions .

Complex Pharmacological Derivatives

- (S,R,S)-AHPC-Me : A PROTAC ligand (CAS: N/A) derived from VH032 incorporates the tert-leucine ethyl ester as a structural component. The ester’s chirality ensures precise protein degradation targeting, highlighting its role in advanced therapeutics .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

- Enantiomeric Purity: this compound derivatives achieve >99.5% chiral purity via optimized Boc-deprotection protocols, critical for FDA-approved drugs .

- Biological Activity: tert-Leucine esters are key in immunosuppressants like FTY720 (), where the dimethyl group prevents metabolic degradation, extending half-life .

- Industrial Use: Shanghai Ennopharm Co. markets the methyl ester hydrochloride (CAS: 63038-27-7) as a peptide synthesis building block, emphasizing its low impurity profile .

Biological Activity

Ethyl (2S)-2-amino-3,3-dimethylbutanoate, also known as ethyl 2-amino-2,3-dimethylbutanoate, is an amino acid derivative that exhibits significant biological activity. This compound is characterized by its chiral center and unique structural features, which contribute to its reactivity and interactions within biological systems. The following sections delve into its biological mechanisms, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 159.23 g/mol

- Chirality : The presence of a chiral center allows for stereoisomerism, influencing its biological interactions.

The compound's structure includes an amino group and an ester functional group, making it a derivative of amino acids. The two methyl groups on the butanoate backbone enhance its steric properties and reactivity .

This compound interacts with various biological molecules such as enzymes and receptors. Its mechanism of action involves:

- Enzyme Interactions : The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their catalytic activity .

- Metabolic Pathways : It participates in transamination and decarboxylation reactions, essential for amino acid metabolism .

- Receptor Binding : The compound may engage with specific receptors, affecting signaling pathways within cells .

Biological Applications

This compound has diverse applications in scientific research:

- Organic Synthesis : It serves as a building block in the synthesis of complex organic molecules .

- Biochemical Studies : The compound is used in studies involving amino acid metabolism and enzyme kinetics .

- Pharmaceutical Development : Its unique properties make it valuable for developing new therapeutic agents targeting metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Kinetics :

- Cell Culture Studies :

-

Pharmacokinetic Studies :

- Research into the pharmacokinetics of this compound revealed its potential for rapid absorption and metabolism in vivo. Studies indicated that it could serve as a prodrug for delivering active metabolites more effectively to target tissues .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| Ethyl (S)-2-amino-3-methylbutanoate | Lacks one methyl group | Different steric and electronic properties |

| Ethyl (S)-2-amino-4-methylpentanoate | Longer carbon chain | May exhibit different pharmacokinetics |

| Ethyl (S)-2-amino-2,3-dimethylpentanoate | Additional methyl group | Alters physical and chemical properties |

These comparisons highlight how variations in structure can lead to significant differences in biological activity and applications .

Q & A

Q. What synthetic methodologies are commonly employed for the enantioselective preparation of ethyl (2S)-2-amino-3,3-dimethylbutanoate?

- Methodological Answer : The compound is synthesized via reductive amination or alkylation of chiral precursors. For example, mthis compound hydrochloride can be suspended in dichloroethane, reacted with aldehydes (e.g., benzaldehyde), and reduced using sodium triacetoxyborohydride under nitrogen . Purification involves column chromatography (e.g., hexane/ethyl acetate) and characterization via ¹H-NMR (δ 3.88–3.86 ppm for methoxy groups, δ 1.02 ppm for tert-butyl protons) . Yields typically range from 71% to 88%, depending on reaction conditions and purification efficiency.

Q. How is the stereochemical integrity of this compound verified during synthesis?

- Methodological Answer : Chiral purity is confirmed using polarimetry, chiral HPLC, or comparison of ¹H-NMR chemical shifts with literature data. For instance, the (2S) configuration produces distinct splitting patterns in the methine proton (δ ~3.86–3.89 ppm) and tert-butyl protons (δ ~1.02 ppm) in DMSO-d₆ . Enantiomeric excess (ee) ≥95% is often achieved through optimized reaction conditions, such as low-temperature alkylation or catalytic asymmetric hydrogenation.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data on reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from variations in solvent purity, catalyst loading, or temperature control. Systematic optimization involves:

- Design of Experiments (DoE) : Testing parameters like solvent polarity (THF vs. dichloroethane) and equivalents of sodium triacetoxyborohydride .

- In-line monitoring : Using FTIR or Raman spectroscopy to track intermediate formation.

- Statistical analysis : Comparing batch yields (e.g., 71% vs. 88% in small vs. large scales) to identify deviations .

Q. How does the tert-butyl group in this compound influence its reactivity in peptide coupling reactions?

- Methodological Answer : The bulky tert-butyl group sterically hinders nucleophilic attack, requiring activation via coupling agents like HATU or DCC. Kinetic studies show that coupling efficiency drops by ~30% compared to linear analogs. Mitigation strategies include:

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

- Methodological Answer : The compound serves as a chiral building block for E3 ligase ligands (e.g., VH032 derivatives). Key steps include:

- Amide bond formation : Reacting with hydroxypyrrolidine carboxamides under DIPEA activation.

- Deprotection : Removing tert-butoxycarbonyl (Boc) groups using HCl/dioxane .

- Biological validation : Testing degradation efficiency via Western blot (IC₅₀ values typically <100 nM for BRD4 degradation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.